1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)-
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Overview
Description
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, antiviral, and anticancer activities . The specific compound 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- typically involves the reaction of benzene-1,2-diamine with appropriate substituted aromatic aldehydes under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms by binding to their DNA . In anticancer research, it induces apoptosis in cancer cells by disrupting their mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar structure but different substituents.
Thiabendazole: Known for its antifungal properties.
The uniqueness of 1H-Benzimidazole, 2-(3,5-dichloro-2-methoxyphenyl)- lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
CAS No. |
62871-16-3 |
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Molecular Formula |
C14H10Cl2N2O |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
2-(3,5-dichloro-2-methoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl2N2O/c1-19-13-9(6-8(15)7-10(13)16)14-17-11-4-2-3-5-12(11)18-14/h2-7H,1H3,(H,17,18) |
InChI Key |
CRXGWUSGPOJLIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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